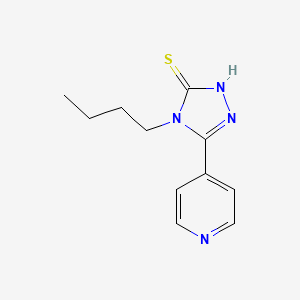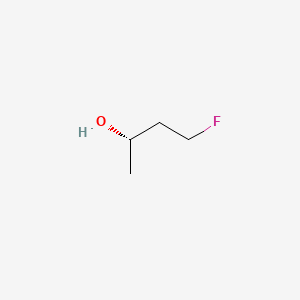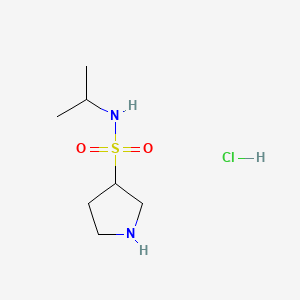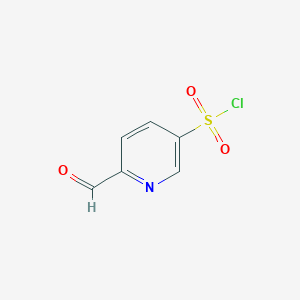
4-Bromo-2-(3-chloro-4-cyanophenoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(3-chloro-4-cyanophenoxy)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, chlorine, and cyano groups attached to a benzene ring, making it a polysubstituted benzene derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(3-chloro-4-cyanophenoxy)benzamide typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the following steps:
Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Chlorination: Introduction of a chlorine atom using chlorine (Cl2) in the presence of iron(III) chloride (FeCl3).
Cyanation: Introduction of a cyano group using a cyanating agent like copper(I) cyanide (CuCN).
Amidation: Formation of the benzamide group by reacting the substituted benzene with an amine and a carbonyl source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Bromo-2-(3-chloro-4-cyanophenoxy)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as hydroxide ions (OH-) or amines.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Bromination: Br2/FeBr3
Chlorination: Cl2/FeCl3
Cyanation: CuCN
Reduction: LiAlH4
Major Products
Nucleophilic Substitution: Formation of substituted benzamides.
Electrophilic Aromatic Substitution: Formation of polysubstituted benzene derivatives.
Reduction: Formation of amine derivatives.
科学的研究の応用
4-Bromo-2-(3-chloro-4-cyanophenoxy)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Bromo-2-(3-chloro-4-cyanophenoxy)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like cyano and halogens can influence its reactivity and binding affinity to these targets.
類似化合物との比較
Similar Compounds
- 4-Bromo-2-chlorobenzamide
- 4-Bromo-2-cyanobenzamide
- 3-Chloro-4-cyanophenoxybenzamide
Uniqueness
4-Bromo-2-(3-chloro-4-cyanophenoxy)benzamide is unique due to the specific combination of substituents on the benzene ring, which can impart distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with a cyano group, makes it a versatile compound for various applications.
特性
分子式 |
C14H8BrClN2O2 |
|---|---|
分子量 |
351.58 g/mol |
IUPAC名 |
4-bromo-2-(3-chloro-4-cyanophenoxy)benzamide |
InChI |
InChI=1S/C14H8BrClN2O2/c15-9-2-4-11(14(18)19)13(5-9)20-10-3-1-8(7-17)12(16)6-10/h1-6H,(H2,18,19) |
InChIキー |
RHMPPMDYONLMDZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OC2=C(C=CC(=C2)Br)C(=O)N)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B13480798.png)

![1-{[(Tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid](/img/structure/B13480811.png)

